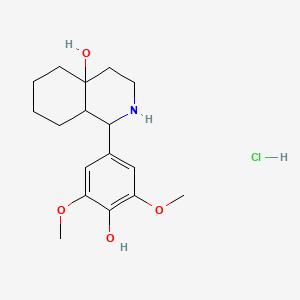
1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
Übersicht
Beschreibung
1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as harmine hydrochloride, is a natural alkaloid that is found in several plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine hydrochloride has been used for centuries in traditional medicine as a remedy for various ailments, including depression, anxiety, and addiction. In recent years, there has been a growing interest in the scientific community regarding the potential therapeutic uses of harmine hydrochloride.
Wirkmechanismus
Harmine hydrochloride exerts its therapeutic effects through several mechanisms of action. It has been found to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to increase the activity of autophagy, which is a cellular process that removes damaged or dysfunctional components.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized from harmaline. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been extensively studied, and its mechanisms of action are well understood. However, one limitation is that 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to have potential in the treatment of several types of cancer, including breast, lung, and prostate cancer. Further research is needed to determine the optimal dosages and administration methods for 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride in these applications.
Wissenschaftliche Forschungsanwendungen
Harmine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic uses. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to have potential in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-21-13-9-11(10-14(22-2)16(13)19)15-12-5-3-4-6-17(12,20)7-8-18-15;/h9-10,12,15,18-20H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCUEKDLZGKJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3CCCCC3(CCN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)

![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![6-(4-propoxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3821322.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)
![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B3821346.png)
![1-benzyl-1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidinium chloride](/img/structure/B3821349.png)
![1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B3821354.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3821363.png)


